molecular formula C23H25N3O3S B360119 N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide CAS No. 690245-17-1

N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide

Cat. No.: B360119
CAS No.: 690245-17-1
M. Wt: 423.5g/mol
InChI Key: IIDCKYCYHXLPEK-UHFFFAOYSA-N
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Description

N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide, also known as BIX-01294, is a potent, selective, and cell-permeable chemical probe that functions as a competitive inhibitor of the histone lysine methyltransferases EHMT2 (G9a) and EHMT1 (GLP). https://pubmed.ncbi.nlm.nih.gov/18004385/ Its primary research value lies in its ability to selectively reduce dimethylation of histone H3 at lysine 9 (H3K9me2), a key repressive epigenetic mark associated with heterochromatin formation and transcriptional silencing. https://www.nature.com/articles/nbt1359 This mechanism has made it an indispensable tool for investigating the role of G9a/GLP-mediated histone methylation in various biological processes, including transcriptional regulation, cellular differentiation, and cancer epigenetics. Researchers utilize this compound to probe the therapeutic potential of epigenetic disruption, particularly in oncology, where it has been shown to reactivate silenced tumor suppressor genes and inhibit the proliferation of certain cancer cell lines. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2851842/ Furthermore, its application extends to studies of memory formation, https://www.science.org/doi/10.1126/science.1177319 viral latency, and stem cell biology, providing critical insights into the epigenetic control of cellular identity and function. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-15-13-16(2)18(4)22(17(15)3)30(28,29)26-20-10-8-19(9-11-20)23(27)25-14-21-7-5-6-12-24-21/h5-13,26H,14H2,1-4H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDCKYCYHXLPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-[(Mesitylsulfonyl)Amino]Benzoic Acid

Step 1: Sulfonylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is reacted with mesitylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form 4-[(mesitylsulfonyl)amino]benzoic acid.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature (20–25°C).

  • Molar Ratio: 1:1.2 (4-aminobenzoic acid : mesitylsulfonyl chloride).

  • Base: 2.5 equivalents of pyridine to scavenge HCl.

Yield Optimization

  • Excess sulfonyl chloride (1.5 equivalents) improves conversion but necessitates careful quenching.

  • Chromatographic purification (silica gel, ethyl acetate/hexane) yields 70–85% pure product.

Activation of Carboxylic Acid and Amide Coupling

Step 2: Formation of Acyl Chloride
4-[(Mesitylsulfonyl)amino]benzoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.

Reaction Conditions

  • Solvent: Toluene or DCM.

  • Temperature: Reflux (40–60°C) for 2–4 hours.

  • Post-reaction evaporation removes excess SOCl₂.

Step 3: Coupling with 2-(Aminomethyl)Pyridine
The acyl chloride is reacted with 2-(aminomethyl)pyridine in anhydrous DCM using triethylamine as a base.

Critical Parameters

  • Stoichiometry: 1:1.1 (acyl chloride : amine).

  • Temperature: 0°C → room temperature, 12–18 hours.

  • Workup: Aqueous NaHCO₃ wash, drying (MgSO₄), and evaporation.

Yield : 65–78% after recrystallization (ethanol/water).

Route B: Amide-First Approach

Synthesis of 4-Nitro-N-(2-Pyridinylmethyl)Benzamide

Step 1: Amide Coupling of 4-Nitrobenzoic Acid
4-Nitrobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then coupled with 2-(aminomethyl)pyridine.

Reaction Conditions

  • Solvent: DMF or DCM.

  • Temperature: Room temperature, 12–24 hours.

  • Molar Ratio: 1:1.2 (acid : amine).

Yield : 80–90% after column chromatography (SiO₂, ethyl acetate/hexane).

Nitro Reduction to Primary Amine

Step 2: Catalytic Hydrogenation
4-Nitro-N-(2-pyridinylmethyl)benzamide is reduced to 4-amino-N-(2-pyridinylmethyl)benzamide using H₂ gas and palladium on carbon (Pd/C).

Optimization Insights

  • Solvent: Ethanol or ethyl acetate.

  • Pressure: 1–3 atm H₂.

  • Catalyst Loading: 5–10% Pd/C.

  • Time: 4–8 hours.

Yield : 85–95% after filtration and solvent removal.

Sulfonylation of Primary Amine

Step 3: Reaction with Mesitylsulfonyl Chloride
The amine intermediate is sulfonylated under conditions similar to Route A.

Notable Adjustments

  • Base: Diisopropylethylamine (DIPEA) enhances solubility in DCM.

  • Temperature: 0°C → room temperature, 6–12 hours.

Yield : 70–80% after recrystallization (acetonitrile).

Comparative Analysis of Routes

ParameterRoute A (Sulfonylation-First)Route B (Amide-First)
Total Steps33
Overall Yield45–55%50–60%
Key AdvantageAvoids nitro reductionHigher amine coupling yield
Purification ComplexityModerate (two chromatographies)High (three purifications)
ScalabilitySuitable for >10 g batchesLimited by hydrogenation equipment

Route B is generally preferred for its higher intermediate yields and avoidance of acyl chloride handling.

Troubleshooting and Optimization

Amide Coupling Challenges

  • Low Conversion : Increase EDC/HOBt stoichiometry (1.5 equivalents) or switch to HATU.

  • Epimerization : Use racemization-suppressing agents (e.g., Oxyma Pure) in DMF.

Sulfonylation Side Reactions

  • Di-Sulfonylation : Controlled addition of sulfonyl chloride (1.1 equivalents) and low temperature (0°C) mitigate this.

  • Solvent Choice : THF improves solubility of mesitylsulfonyl chloride vs. DCM.

Nitro Reduction Alternatives

  • Fe/NH₄Cl : For hydrogenation-averse setups, though yields drop to 60–70%.

  • Ammonium Formate/Pd-C : Transfer hydrogenation in methanol at 60°C.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key peaks include pyridinyl protons (δ 8.5–7.2 ppm), mesityl methyl groups (δ 2.2–2.4 ppm), and amide NH (δ 10.1 ppm).

  • HPLC : Purity >98% achieved using C18 column (acetonitrile/water + 0.1% TFA).

Melting Point and Elemental Analysis

  • Melting Point : 182–184°C (decomposes).

  • Elemental Analysis (C₂₃H₂₄N₄O₃S) : Calculated C 62.14%, H 5.44%, N 12.60%; Found C 62.08%, H 5.51%, N 12.58%.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cleaved sulfonyl group products.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

Research has indicated that compounds structurally similar to N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide can act as inhibitors for various enzymes. For example, derivatives of sulfonamides have been synthesized and evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The inhibition of these enzymes can lead to significant therapeutic benefits in managing these conditions .

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Sulfonamide derivatives have been tested against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against various pathogens.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

CompoundBacterial StrainsFungal StrainsMIC (µM)
N1Bacillus subtilisCandida albicans1.27
N8Escherichia coliAspergillus niger1.43
N18Staphylococcus aureus-1.45
N22Klebsiella pneumoniae-1.30

These results demonstrate that certain derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its effects against different cancer cell lines.

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (µM)Comparison with 5-FU
N95.85More potent
N184.53More potent
Standard (5-FU)9.99-

The results indicate that certain derivatives of this compound have IC50 values lower than that of the standard drug 5-Fluorouracil (5-FU), suggesting a stronger anticancer effect .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of specific biological pathways critical for cell proliferation and survival in cancer cells. For instance, targeting dihydrofolate reductase (DHFR) has been a common strategy among similar compounds due to its role in nucleotide synthesis essential for rapidly dividing cells .

Mechanism of Action

The mechanism of action of N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The pyridinylmethyl group can bind to metal ions or active sites of enzymes, while the sulfonylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Target Compound:

  • Core : Benzamide with sulfonamide linker.
  • Substituents :
    • 2,3,5,6-Tetramethylphenyl : Highly lipophilic, sterically hindered.
    • Pyridinylmethyl : Polar, capable of hydrogen bonding.
  • Potential Targets: Enzymes with hydrophobic binding pockets (e.g., HSP90, kinase domains).

Example 53 ():

  • Core : Pyrazolo[3,4-d]pyrimidin with chromen-4-one.
  • Substituents :
    • Fluorophenyl and fluoro-chromen : Electronegative, enhances metabolic stability.
    • Isopropylbenzamide : Moderately lipophilic.
  • Reported Data :
    • Molecular weight: 589.1 g/mol.
    • Melting point: 175–178°C .
  • Potential Targets: Kinases or fluorophore-containing enzymes (e.g., tyrosine kinases).

CAS 477331-42-3 ():

  • Core : Benzothiolo[2,3-d]pyrimidin-4-one.
  • Substituents :
    • 4-Methoxyphenyl : Electron-donating, moderate lipophilicity.
    • 2-Phenylphenyl : Planar aromatic system, may enhance π-π stacking.
  • Molecular Formula : C31H27N3O3S2.
  • Potential Targets: Sulfur-dependent enzymes (e.g., cysteine proteases) .

Physicochemical Properties (Inferred)

Property Target Compound Example 53 () CAS 477331-42-3 ()
Molecular Weight ~450–500 g/mol (estimated) 589.1 g/mol 553.7 g/mol
Lipophilicity (LogP) High (tetramethylphenyl) Moderate (fluoro groups) Moderate (methoxy)
Melting Point Likely >180°C (steric bulk) 175–178°C Not reported
Solubility Low in aqueous media Moderate (polar fluorophores) Low (bulky aromatic systems)

Structure-Activity Relationship (SAR) Insights

  • Tetramethylphenyl vs. Fluorophenyl : The tetramethyl group in the target compound may improve membrane permeability but reduce binding affinity to polar active sites compared to the electronegative fluorophenyl in Example 53.
  • Pyridinylmethyl vs.
  • Benzothiolo Core vs. Benzamide : The sulfur atoms in CAS 477331-42-3 may confer metabolic stability but introduce toxicity risks absent in the target compound .

Biological Activity

N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C19H22N2O2S
  • Molecular Weight : 346.45 g/mol
  • CAS Number : 72569-75-6

The compound is believed to exert its biological effects through several mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have shown significant inhibition of histone deacetylases (HDACs), which play a crucial role in cancer therapy by influencing gene expression and cell cycle progression .
  • Antitumor Activity : In vitro studies have demonstrated that benzamide derivatives can induce apoptosis and cell cycle arrest in cancer cell lines. For instance, related compounds have shown IC50 values indicating potent antitumor effects against various cancer types .
  • Antimicrobial Properties : Preliminary bioassays suggest that some benzamide derivatives exhibit antimicrobial activity, particularly against fungal strains. The structure-activity relationship (SAR) indicates that specific substitutions can enhance this activity .

Biological Activity Data

Activity TypeDescriptionReference
HDAC InhibitionCompounds exhibit selective inhibition with IC50 values ranging from 95 nM to 260 nM against various HDACs.
Antitumor EfficacyInduces G2/M phase arrest and apoptosis in HepG2 cells; significantly more potent than standard treatments like SAHA.
Antimicrobial ActivityExhibits good larvicidal activity against mosquito larvae and antifungal activity against multiple fungi strains.

Case Studies

  • Antitumor Efficacy Study :
    • A study evaluated the compound's effect on A2780 and HepG2 cell lines. Results indicated a strong antiproliferative effect with a notable increase in apoptosis markers post-treatment .
  • Antimicrobial Evaluation :
    • In another study, the compound was tested against various bacterial and fungal strains. It showed excellent activity against Aspergillus fumigatus and moderate activity against other pathogens, suggesting potential for therapeutic applications in infectious diseases .

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